

Application Notes and Protocols for Cell Viability Assays with DGY-09-192

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Compound of Interest

Compound Name: **DGY-09-192**

Cat. No.: **B10827688**

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Introduction

DGY-09-192 is a potent and selective bivalent degrader of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2).^{[1][2][3][4]} As a proteolysis-targeting chimera (PROTAC), **DGY-09-192** functions by coupling the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.^{[1][4][5]} This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of FGFR1 and FGFR2, resulting in potent anti-proliferative activity in cancer cells dependent on FGFR signaling.^{[1][6]} These application notes provide detailed protocols for assessing the effect of **DGY-09-192** on cell viability, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

DGY-09-192 induces the degradation of FGFR1 and FGFR2 in a VHL-dependent manner.^[1] By selectively degrading these receptor tyrosine kinases, **DGY-09-192** effectively inhibits downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-MAPK-ERK and PI3K-AKT pathways.^{[5][7][8]} This targeted degradation offers a promising therapeutic strategy for cancers driven by aberrant FGFR1/2 signaling.^[6]

Data Presentation

Table 1: Anti-proliferative Activity of DGY-09-192 in Various Cancer Cell Lines

Cell Line	Cancer Type	FGFR Alteration	IC50 (nM)	Assay Duration
KATO III	Gastric Cancer	FGFR2 Amplification	1	72 hours
CCLP1	Cholangiocarcinoma	FGFR1 Overexpression	17	3 days
ICC13-7	Cholangiocarcinoma	FGFR2 Fusion	40	10 days
CCLP-FP	Cholangiocarcinoma	Engineered FGFR2 Fusion	8	3 days
CAMA1	Breast Cancer	ER+/FGFR1-amplified	>100 nM (modest effect alone)	Not Specified
MDA-MB-134	Breast Cancer	ER+/FGFR1-amplified	>100 nM (modest effect alone)	Not Specified

Data compiled from published studies.[\[1\]](#)[\[3\]](#)[\[8\]](#)[\[9\]](#)

Table 2: Degradation Potency of DGY-09-192

Target	Cell Line	DC50 (nM)	Dmax (%)	Treatment Duration
FGFR1	CCLP1	4.35	85	16 hours
FGFR2	KATO III	70	74	6 hours

DC50: concentration for 50% maximal degradation; Dmax: maximum degradation. Data from published studies.[\[1\]](#)[\[8\]](#)

Experimental Protocols

A widely used and robust method for assessing cell viability following treatment with **DGY-09-192** is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[1][3]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

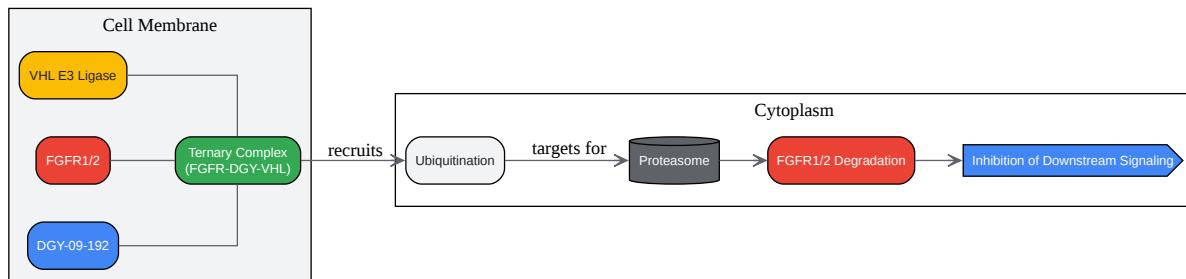
- **DGY-09-192**
- **DGY-09-192-Neg** (negative control)
- BGJ398 (parental FGFR inhibitor)
- Cancer cell lines of interest (e.g., KATO III, CCLP1)
- Appropriate cell culture medium and supplements
- Opaque-walled 96-well plates
- CellTiter-Glo® Reagent (Promega)
- Luminometer

Procedure:

- Cell Seeding:
 - Harvest and count cells, then resuspend in fresh culture medium to the desired density.
 - Seed the cells into opaque-walled 96-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells per well) in a volume of 100 μ L.
 - Incubate the plates overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

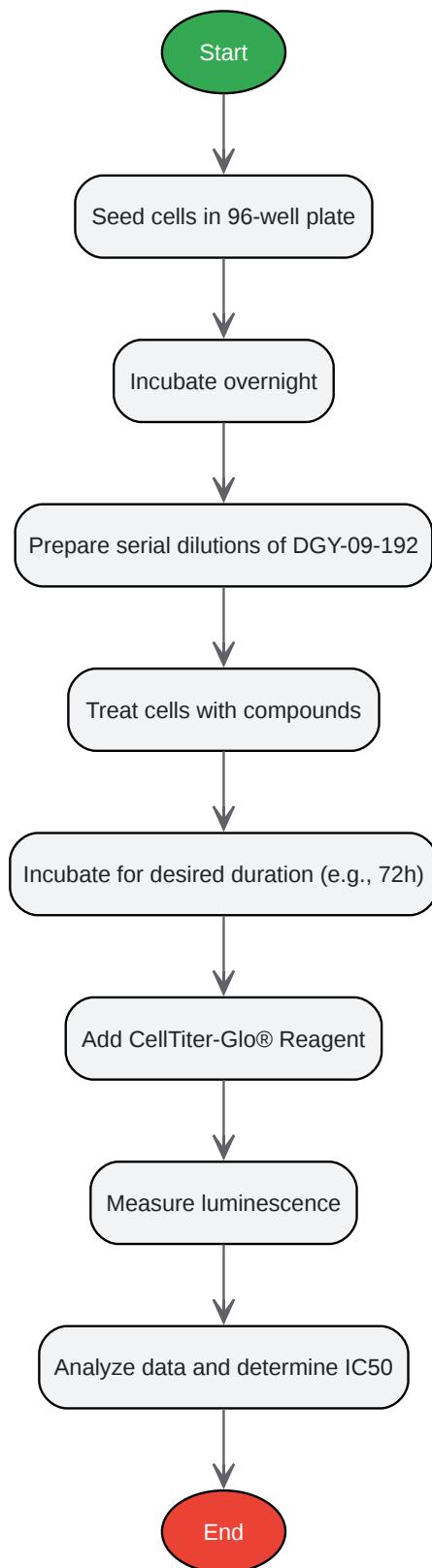
- Compound Treatment:
 - Prepare serial dilutions of **DGY-09-192**, **DGY-09-192-Neg**, and BGJ398 in culture medium. It is recommended to prepare a 2X concentration stock of each compound dilution.
 - Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions to achieve the final desired concentrations. Include vehicle-only wells as a control.
 - Incubate the plates for the desired treatment duration (e.g., 72 hours).[\[1\]](#)
- CellTiter-Glo® Assay:
 - Equilibrate the CellTiter-Glo® Reagent to room temperature.
 - Remove the assay plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.
 - Add 100 µL of CellTiter-Glo® Reagent to each well.
 - Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition:
 - Measure the luminescence of each well using a luminometer.
- Data Analysis:
 - Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
 - Plot the percentage of viability against the logarithm of the compound concentration.
 - Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations



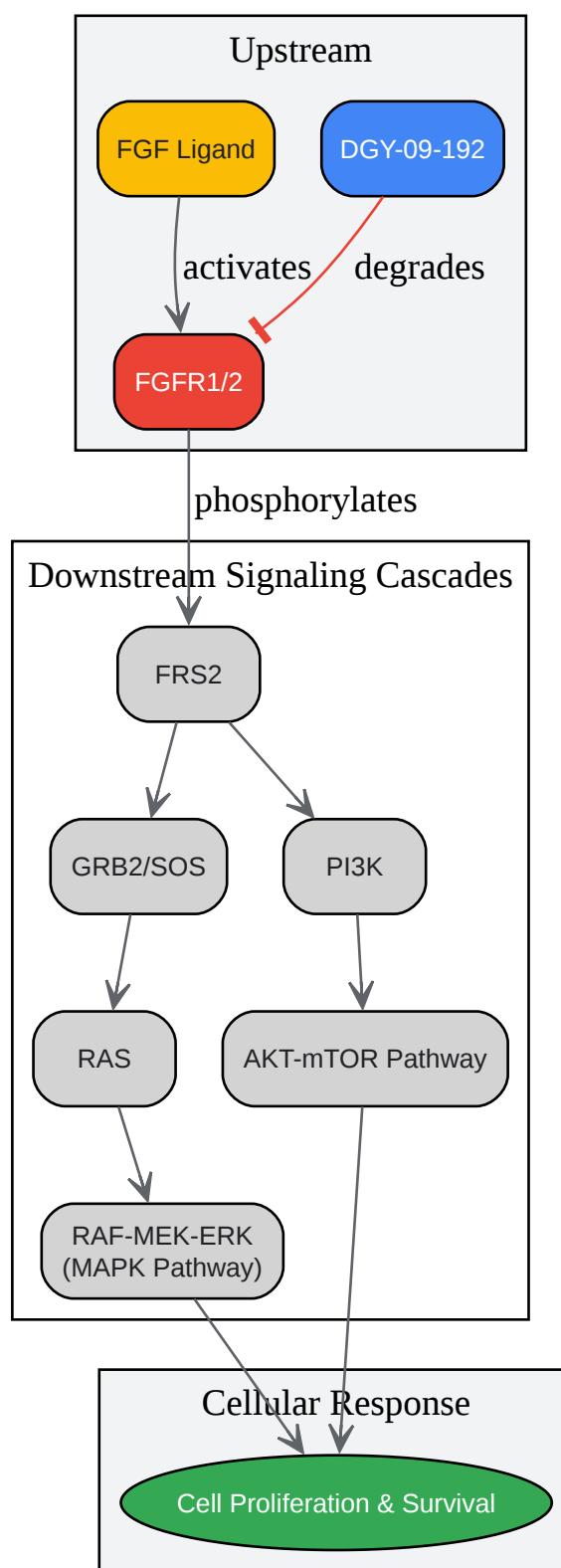
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Caption: Mechanism of action of **DGY-09-192**.



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Caption: Experimental workflow for the cell viability assay.



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Caption: Simplified FGFR signaling pathway targeted by **DGY-09-192**.

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